2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide
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Overview
Description
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a trifluoromethyl group, and an iodopyridine moiety
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It binds to the active site of the enzyme, preventing it from catalyzing the post-translational modification essential for bacterial cell viability and virulence .
Biochemical Pathways
The inhibition of PPTase by the compound affects several biochemical pathways. One of the key pathways is the microbial fatty acid synthase (FAS) system . The FAS system is responsible for the production of palmitate, a primary membrane component, and the assembly of virulence-determining components of bacterial cell walls . The inhibition of PPTase leads to a reduction in the anabolic capacity of the FAS system, affecting cell viability and virulence .
Pharmacokinetics
The compound exhibits submicromolar inhibition of bacterial PPTase, with no activity toward the human orthologue . This suggests a high degree of selectivity, which is crucial for its bioavailability.
Result of Action
The compound’s action results in the attenuation of secondary metabolism and thwarting of bacterial growth . Specifically, it was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of 1,4-dichlorobutane with ammonia or an amine under high-pressure conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Pyridine Derivatives: The chloropyridine and iodopyridine moieties are introduced through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Final Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.
Scientific Research Applications
2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity and potential therapeutic uses.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Shares the trifluoromethyl and chloropyridine moieties but lacks the piperazine and iodopyridine groups.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Contains a similar piperazine structure but with different substituents.
Uniqueness
The uniqueness of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and iodopyridine groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3IN5O/c18-13-7-11(17(19,20)21)8-24-16(13)27-5-3-26(4-6-27)10-15(28)25-14-2-1-12(22)9-23-14/h1-2,7-9H,3-6,10H2,(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHKDYIEWLNAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=C(C=C2)I)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3IN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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